molecular formula C18H17BrCl2N2O B4360293 [4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE

[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE

Cat. No.: B4360293
M. Wt: 428.1 g/mol
InChI Key: DIDGWETZJLHYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group and a dichlorobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE typically involves a multi-step process. One common method involves the reaction of 2-bromobenzyl chloride with piperazine to form 1-(2-bromobenzyl)piperazine. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone (Finkelstein reaction) or Grignard reagents can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or amines.

Scientific Research Applications

[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-(2,4-dichlorobenzoyl)piperazine
  • 1-(2-bromobenzyl)-4-(2,4-difluorobenzoyl)piperazine
  • 1-(2-bromobenzyl)-4-(2,4-dichlorophenyl)piperazine

Uniqueness

[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE is unique due to the specific combination of bromobenzyl and dichlorobenzoyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O/c19-16-4-2-1-3-13(16)12-22-7-9-23(10-8-22)18(24)15-6-5-14(20)11-17(15)21/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGWETZJLHYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-BROMOBENZYL)PIPERAZINO](2,4-DICHLOROPHENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.